ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Overview
Description
Ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is carbon steel (CS) surfaces, where it acts as a corrosion inhibitor . The compound’s role is to protect these surfaces from corrosion, particularly in acidic environments .
Mode of Action
The compound interacts with its target (CS surfaces) through a process of adsorption . This interaction involves both physisorption and chemisorption , with the compound forming a protective layer on the CS surface . This layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound .
Biochemical Pathways
corrosion process . By forming a protective layer on the CS surface, the compound disrupts the electrochemical reactions that lead to corrosion .
Pharmacokinetics
Its effectiveness as a corrosion inhibitor suggests that it has good adsorption properties, allowing it to form a stable, protective layer on the cs surface .
Result of Action
The result of the compound’s action is a significant reduction in corrosion of the CS surface. In fact, the compound exhibits a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This protective effect is attributed to the compound’s adsorption on the CS surface .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the medium temperature and the charge of the metal surface . It is particularly effective in acidic environments, where it is used to protect metal from corrosion during industrial processes .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)8-9(13)6-4-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKUOZOEQFYJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCC2)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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